Diethyl naphthalene-1,2-dicarboxylate
Description
Diethyl naphthalene-1,2-dicarboxylate is an ester derivative of naphthalene-1,2-dicarboxylic acid, where the two carboxylic acid groups are replaced by ethyl ester functionalities. The parent acid (C₁₂H₈O₄; molecular weight: 216.19 g/mol) forms the structural backbone, with esterification introducing ethyl groups to enhance solubility and alter reactivity.
Properties
CAS No. |
249299-71-6 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
diethyl naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H16O4/c1-3-19-15(17)13-10-9-11-7-5-6-8-12(11)14(13)16(18)20-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
DEMPTVYXFMKCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties
*Estimated based on parent acid (C₁₂H₈O₄) and ethyl esterification.
Key Observations :
- Naphthalene vs. Benzene Backbone : this compound’s extended aromatic system (vs. DEP’s benzene) increases molecular weight and may reduce volatility. Naphthalene derivatives also exhibit distinct π-π interactions, influencing applications in materials science or pharmaceuticals .
- Positional Isomerism : Dimethyl 2,7-naphthalenedicarboxylate highlights how substituent positions affect properties. The 1,2-substitution in the target compound may enhance steric hindrance compared to 2,7-isomers.
- Ester Group Size : Ethyl esters (vs. methyl in dimethyl analogs) increase hydrophobicity and may alter solubility in organic solvents .
Table 2: Toxicity and Regulatory Data
*Inferred from structurally similar compounds.
Key Notes:
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